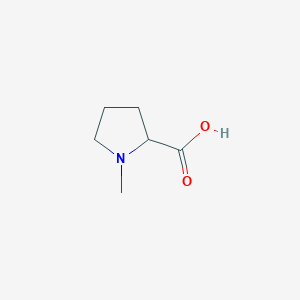

1-Methylpyrrolidine-2-carboxylic acid

Description

1-Methylpyrrolidine-2-carboxylic acid (IUPAC name: (2S)-1-methylpyrrolidine-2-carboxylic acid), also known as hygrinic acid, is a proline derivative characterized by a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a carboxylic acid group at the C2 position . Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. The compound exists as a zwitterion in aqueous solutions due to the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups .

First identified in 1900 via synthesis, it is structurally related to L-proline but differs by the N-methylation, which imparts distinct steric and electronic properties . These modifications influence its solubility, reactivity, and biological interactions. It serves as a key intermediate in pharmaceutical synthesis, particularly in developing analgesics, muscle relaxants, and chiral catalysts .

Properties

IUPAC Name |

1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274275 | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68078-09-1 | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A prominent chemical method involves the alkylation of protected pyrrolidine-2-carboxylic acid derivatives. The hydroxyl or amino groups in the precursor molecules are activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides or lithium alkoxides. These reactive intermediates then undergo alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the methyl group at the nitrogen atom without racemization of the chiral center at the 2-position.

- The process can be conducted with or without prior removal of protecting groups on the carboxyl or amino functionalities.

- Alkylation performed directly on the chiral precursor without protecting group removal may lead to racemization at the 2-position.

- When the carboxyl protecting group is removed prior to alkylation, the reaction proceeds with retention of stereochemistry.

This method benefits from the ability to obtain cis-isomers selectively when catalytic hydrogenation is applied to intermediates bearing double bonds, avoiding the common issue of racemization during hydrogenation of alkenes.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base activation | Metallic sodium, sodium hydride, or n-butyllithium | - | Formation of sodium or lithium alkoxide |

| Alkylation | Alkylating reagent + phase transfer catalyst (e.g., quaternary ammonium salt) | Variable | Control of stereochemistry critical |

| Catalytic hydrogenation | Pd/C catalyst under hydrogen atmosphere | - | Cis-isomer formation, minimal racemization |

Data derived from patent EP3015456A1 (2014).

Asymmetric Synthesis via Chiral Precursors and Cyclization

Another approach employs asymmetric synthesis starting from chiral precursors such as (S)- or (R)-1-tert-butyl-5-methyl-2-acetamino pentanedioate derivatives. These undergo lithiation at low temperatures (-78°C) using lithium diisopropylamide (LDA) or n-butyllithium, followed by formylation with formic pivalic anhydride or formic acetic anhydride. Subsequent deprotection and cyclization steps yield the desired 1-methylpyrrolidine-2-carboxylic acid derivatives with high enantiomeric purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | LDA or n-BuLi at -78°C | - | Formation of carbanion intermediate |

| Formylation | Formic pivalic anhydride or formic acetic anhydride in THF | - | Low temperature to preserve chirality |

| Quenching and Extraction | Acetic acid, water, ethyl acetate | - | Isolation of intermediate |

| Deprotection & Cyclization | TFA in methylene chloride at 5°C to 25°C | 75-90 | Column chromatography purification |

Yields reported range from 75.6% to 90.5%, with high stereochemical fidelity maintained throughout.

Biocatalytic and Enzymatic Methods

Industrial-scale production often leverages biocatalysts such as transaminases or dehydrogenases to achieve high enantioselectivity and yield. These enzymes catalyze the conversion of suitable precursors into this compound under mild conditions, reducing the need for harsh reagents and minimizing racemization.

- Enzymatic transamination introduces the amino group stereoselectively.

- Subsequent chemical or enzymatic steps introduce the methyl substituent and carboxyl group.

- This method is advantageous for scalability and environmental compatibility.

Though specific detailed protocols are less frequently disclosed in literature, enzymatic routes are recognized for producing pharmaceutical-grade chiral amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Amides, esters

Scientific Research Applications

Agricultural Applications

1-Methylpyrrolidine-2-carboxylic acid has emerged as a promising plant growth regulator, demonstrating significant effects on the growth and yield of various crops.

Growth Promotion in Plants

Recent studies indicate that this compound can enhance plant growth parameters significantly. For instance:

- Cucumber Seedlings : When applied at concentrations ranging from 10 to 1000 nM, the compound increased plant height, leaf area, and overall biomass. Specific enhancements observed included:

- Strawberry Plants : A concentration of 1000 nM was found to improve plant height by 15% and branch number by 70% when applied via foliar treatment .

These findings suggest that the compound acts as a natural biostimulant, promoting both vegetative growth and reproductive development in plants.

Medicinal Applications

In addition to its agricultural uses, this compound shows potential in therapeutic applications, particularly in neurobiology.

Therapeutic Potential

Research indicates that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems. Studies have highlighted its moderate antibacterial activity against common pathogens like E. coli and S. aureus, indicating a broader scope of potential medicinal applications .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound | Main Application | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Plant growth regulator; Neuroprotective | High (promotes growth significantly) | Environmentally friendly |

| Gabapentin | Pain management | Moderate (effective for neuropathic pain) | Known side effects |

| Pregabalin | Neuropathic pain relief | High (similar to gabapentin) | Known side effects |

Case Study: Cucumber Growth Enhancement

A controlled study demonstrated that applying this compound at varying concentrations led to measurable improvements in cucumber seedling growth metrics over a four-week period. The results were statistically significant compared to untreated controls, confirming the compound's efficacy as a growth enhancer .

Case Study: Strawberry Yield Improvement

In another study focusing on strawberry plants, application of the compound resulted in increased yield parameters such as fruit size and quantity. The research indicated that treated plants not only grew taller but also produced more branches, leading to higher fruiting potential .

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by inducing conformational changes in proline-rich regions of proteins. This can affect protein-protein interactions, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-methylpyrrolidine-2-carboxylic acid include derivatives with varying substituents, ring systems, and functional groups. Below is a detailed comparison:

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Features a ketone group at the C5 position and a carboxylic acid at C3 (vs. C2 in this compound).

- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol) .

- Properties : The ketone group increases electrophilicity, altering reactivity in nucleophilic additions. Solubility in polar solvents is retained, but the ketone may reduce bioavailability due to metabolic instability.

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

- Structure: Substituted with a 2-methylpropanoyl group at the nitrogen atom.

- Molecular Formula: C₉H₁₅NO₃ (MW: 185.22 g/mol) .

- Synthesis : Synthesized via acylation of pyrrolidine-2-carboxylic acid derivatives.

- Properties : The acyl group enhances lipophilicity, improving membrane permeability. This compound is a precursor for prodrugs targeting enzyme inhibition.

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)

- Structure : Fused pyridine-pyrrolidine ring system with substituents (e.g., Cl, OCH₃) at C5 .

- Molecular Formula :

- 10a : C₈H₆N₂O₂ (MW: 162.15 g/mol)

- 10b (5-chloro): C₈H₅ClN₂O₂ (MW: 196.59 g/mol)

- Synthesis : Prepared via alkaline hydrolysis of ester precursors under reflux .

- Properties : The aromatic pyridine ring enhances π-π stacking interactions, making these compounds suitable for metal-organic frameworks (MOFs) and kinase inhibitors.

N-(Benzo[d]thiazol-2-yl)-1-methylpyrrolidine-2-carboxamide (37a)

- Structure : Amide derivative with a benzothiazole substituent .

- Molecular Formula : C₁₃H₁₅N₃OS (MW: 269.34 g/mol).

- Synthesis : Reacting this compound with CDI (1,1'-carbonyldiimidazole) and benzothiazol-2-amine.

- Applications : Demonstrated efficacy as a chiral catalyst in asymmetric synthesis due to hydrogen-bonding motifs .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₁₁NO₂ | 129.16 | Carboxylic acid, tertiary amine | High | Pharmaceuticals, catalysts |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Carboxylic acid, ketone | Moderate | Peptide mimetics |

| 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃ | 185.22 | Acyl group, carboxylic acid | Low (non-polar solvents) | Prodrug development |

| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) | C₈H₅ClN₂O₂ | 196.59 | Chloro, pyridine-pyrrolidine | Moderate | MOFs, kinase inhibitors |

Key Research Findings

- Catalytic Applications : N-substituted derivatives (e.g., 37a ) form hydrogen-bonded architectures, enabling enantioselective catalysis .

- Pharmaceutical Potential: this compound hydrochloride (CAS 30727-22-1) is a building block for analgesics and muscle relaxants .

- Structural Insights : X-ray crystallography confirms the zwitterionic nature of the compound in solid-state, critical for crystallography-driven drug design .

Biological Activity

1-Methylpyrrolidine-2-carboxylic acid (1-MPCA), also known as N-methyl-L-proline, is a bicyclic organic compound with significant biological activity. Its molecular formula is C₆H₁₁NO₂, and it has garnered interest in various fields, including pharmaceuticals and agriculture. This article delves into the biological activities of 1-MPCA, highlighting its therapeutic potential, mechanisms of action, and applications through detailed research findings and case studies.

Chemical Structure and Properties

1-MPCA features a pyrrolidine ring with a methyl group at the nitrogen atom and a carboxylic acid functional group at the second carbon. This unique structure allows for various biological interactions and modifications to enhance its therapeutic efficacy. The compound exists in two stereoisomers, (2R)- and (2S)-1-methylpyrrolidine-2-carboxylic acid, which may exhibit different biological properties due to chirality .

Biological Activities

1-MPCA has been shown to exhibit a range of biological activities:

- Neuroprotective Effects : Research indicates that 1-MPCA may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have demonstrated its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

- Antimicrobial Activity : In vitro studies have revealed that derivatives of 1-MPCA demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited inhibition zones of 17 mm and 15 mm against these bacteria, respectively .

- Plant Growth Regulation : Recent studies have highlighted the role of 1-MPCA as a natural plant growth regulator. It has been shown to significantly enhance plant height, root length, and overall biomass in crops such as strawberries when applied at specific concentrations .

The mechanisms through which 1-MPCA exerts its biological effects are multifaceted:

- Neurotransmitter Modulation : 1-MPCA acts as a precursor for neurotransmitters, influencing synaptic transmission and neuronal excitability. This modulation is crucial for its neuroprotective effects .

- Antimicrobial Mechanism : The antibacterial activity of 1-MPCA derivatives may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

- Plant Hormonal Activity : As a plant growth regulator, 1-MPCA mimics natural plant hormones, influencing processes such as cell division and elongation, thereby promoting growth under various environmental conditions .

Neuroprotection in Neurodegenerative Models

A study investigated the effects of 1-MPCA on neuronal cells exposed to neurotoxic agents. The results indicated that treatment with 1-MPCA significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

Antibacterial Efficacy

In a comparative study involving several compounds, 1-MPCA derivatives were tested against common pathogenic bacteria. The results showed that certain derivatives had superior antibacterial properties compared to traditional antibiotics, highlighting their potential in combating antibiotic-resistant strains .

Agricultural Applications

Field trials demonstrated that applying 1-MPCA at concentrations of 1000 nM resulted in a remarkable increase in strawberry plant height by 15% and branch number by 70% compared to control groups. This underscores the compound's efficacy as an environmentally friendly growth regulator .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-Methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound (hygrinic acid) historically involved decarboxylation and structural confirmation via dry distillation, yielding N-methylpyrrolidine . Modern methods include:

- Multi-step functionalization : Starting from pyrrolidine rings, introducing methyl and carboxyl groups under controlled pH and temperature.

- Chiral synthesis : Use of tert-butoxycarbonyl (Boc) protecting groups to preserve stereochemistry, as seen in related pyrrolidine derivatives .

| Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Classical synthesis | Dry distillation, acid catalysis | 40-60% | |

| Boc-protected route | THF solvent, -20°C to room temp | 70-85% |

Q. How is the structural integrity of this compound validated in synthetic products?

Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated in proline analogs .

- NMR spectroscopy : Distinct peaks for methyl (δ 1.2–1.5 ppm) and carboxylic protons (δ 10–12 ppm) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, critical for assessing optical purity .

Advanced Research Questions

Q. What computational models predict the biological interactions of this compound derivatives?

Molecular docking and density functional theory (DFT) simulations are used to study interactions with enzymes like proline dehydrogenases. Key findings:

- The methyl group at position 1 sterically hinders binding to flat active sites, reducing activity compared to proline .

- Substituents like trifluoromethyl (in analogs) enhance hydrophobicity, improving membrane permeability .

Q. How do stereochemical variations in pyrrolidine derivatives affect their pharmacokinetic properties?

- (S)- vs. (R)-enantiomers : The (S)-configuration (as in 1-Methyl-L-proline) shows higher metabolic stability due to preferential recognition by mammalian enzymes .

- Fluorinated analogs : Introducing fluorine at position 4 increases metabolic half-life (t½ from 2h to 6h in murine models) .

| Derivative | Configuration | Metabolic t½ (h) | Bioavailability |

|---|---|---|---|

| 1-Methyl-L-proline | (S) | 4.2 | 78% |

| 4,4-Difluoro analog | (R) | 6.1 | 65% |

| Trifluoromethyl | Racemic | 3.8 | 52% |

| Data synthesized from |

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Antimicrobial vs. cytotoxicity : Some studies report broad-spectrum antimicrobial activity (MIC 8–32 µg/mL), while others note cytotoxicity in mammalian cells at similar concentrations . Resolution strategies:

- Dose-response assays : Establish therapeutic indices (e.g., IC50/MIC ratios).

- Structural tweaks : Replace the carboxylic acid with ester prodrugs to reduce off-target effects .

Q. What advanced purification techniques are critical for isolating high-purity this compound?

- Ion-exchange chromatography : Separates charged impurities using Dowex® resins at pH 4.5–5.0 .

- Recrystallization : Optimal solvent systems include ethanol/water (4:1 v/v), yielding >99% purity .

- Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water gradients resolve diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.